Dimesitylmethane: A Comprehensive Technical Guide to Synthesis and Characterization
Dimesitylmethane: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of dimesitylmethane, a sterically hindered aromatic hydrocarbon. This document details the established synthetic protocols, comprehensive characterization data, and the mechanistic basis of its formation.
Core Properties of Dimesitylmethane
Dimesitylmethane, with the IUPAC name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, is a white crystalline solid at room temperature.[1] Its bulky mesityl groups contribute to its unique steric and electronic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄ | [2][3] |
| Molecular Weight | 252.39 g/mol | [2][3] |
| Melting Point | 132-135 °C | [4] |
| Boiling Point | 212-213 °C at 21 mmHg | [5] |
| CAS Number | 733-07-3 | [2] |
Synthesis of Dimesitylmethane
The most common and well-documented synthesis of dimesitylmethane is through the acid-catalyzed reaction of mesitylene (B46885) with a formaldehyde (B43269) source, such as paraformaldehyde. This reaction is a classic example of a Friedel-Crafts alkylation.[5][6]
Experimental Protocol: Acid-Catalyzed Condensation of Mesitylene and Paraformaldehyde[5]
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Formic acid (88%)
-
Aqueous sodium carbonate solution (2-3%)
-
Saturated sodium chloride solution
Equipment:
-
5-L round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Büchner funnel
Procedure:
-
To a 5-L round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 165 g (5.5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.
-
Heat the mixture to 80 °C with stirring until the paraformaldehyde is completely dissolved.
-
Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.
-
Heat the reaction mixture under reflux for 6 hours.
-
Cool the mixture to room temperature, which will result in the precipitation of a large mass of yellow crystals.
-
Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.
-
Wash the solid in the reaction flask by stirring with 500 mL of benzene.
-
Filter the slurry of the solid in benzene using a Büchner funnel and suck the solid dry.
-
Combine the filtrate with the upper organic layer from the initial reaction mixture.
-
Wash the combined benzene solution sequentially with 500 mL of water, 500 mL of 2-3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.
-
Remove the benzene and water from the solution by distillation at atmospheric pressure.
-
Cool the residue to room temperature and collect the precipitated solid by filtration.
-
Combine this solid with the main crop of crystals from the original reaction mixture.
-
Wash the combined solids twice with 300 mL of water, once with 400 mL of 2-3% aqueous sodium carbonate, and once with 300-400 mL of water.
-
Dry the final product on the Büchner funnel. The expected yield of crude dimesitylmethane is approximately 62%, with a melting point of 128.5–131 °C.[5]
Purification:
For higher purity, the crude product can be recrystallized from boiling benzene with subsequent precipitation using methanol. This yields white platelets with a melting point of 133–135 °C.[5]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of dimesitylmethane.
Reaction Mechanism: Friedel-Crafts Alkylation
The synthesis of dimesitylmethane proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation mechanism.
Caption: Proposed mechanism for the formation of dimesitylmethane.
Characterization of Dimesitylmethane
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized dimesitylmethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dimesitylmethane.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | s | 4H | Aromatic protons (H-Ar) |
| ~3.9 | s | 2H | Methylene (B1212753) protons (-CH₂-) |
| ~2.2 | s | 18H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Quaternary aromatic carbons (C-Ar) attached to methyl groups |
| ~135 | Quaternary aromatic carbons (C-Ar) attached to the methylene bridge |
| ~129 | Aromatic carbons with a proton (CH-Ar) |
| ~30 | Methylene carbon (-CH₂-) |
| ~21 | Methyl carbons (-CH₃) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of dimesitylmethane. The molecular ion peak (M⁺) is expected at m/z = 252.[7]
Expected Fragmentation:
A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable mesityl cation or a tropylium-like ion.
| m/z | Fragment |
| 252 | [C₁₉H₂₄]⁺ (Molecular Ion) |
| 133 | [C₁₀H₁₃]⁺ (Mesitylmethyl cation) |
| 119 | [C₉H₁₁]⁺ (Mesityl cation) |
Infrared (IR) Spectroscopy
The IR spectrum of dimesitylmethane will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl and methylene groups, as well as C=C stretching of the aromatic rings.[7]
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 3000-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1470-1430 | CH₂ and CH₃ bending |
| 850-750 | Aromatic C-H out-of-plane bend |
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of dimesitylmethane. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this sterically hindered molecule in their work. The provided spectroscopic data and mechanistic insights offer a solid foundation for the identification and further functionalization of dimesitylmethane.
References
- 1. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]
- 2. 1,3,5-Trimethyl-2-((2,4,6-trimethylphenyl)methyl)benzene | C19H24 | CID 69771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mt.com [mt.com]
- 7. Dimesitylmethane [webbook.nist.gov]
